C.I.Acid Black 115
Description
Historical Development of Azo Dyes in Industrial Applications
The development of azo dyes represents one of the most transformative periods in industrial chemistry, fundamentally altering textile manufacturing and establishing the foundation for modern synthetic dye chemistry. The historical trajectory of azo dyes began in 1863 when Martius and Lightfoot first discovered azo chromophores through the coupling of diazonium ions and amines. This groundbreaking discovery was quickly followed by Peter Greiss's preparation of Bismarck brown, recognized as the first commercial azo dye, within the same year. The rapid advancement of azo dye chemistry during the 1880s led to the development of numerous other azo dyes, including para red and primuline red, establishing the fundamental principles that would later guide the synthesis of complex compounds like C.I. Acid Black 115.
The industrial significance of azo dyes became increasingly apparent as manufacturers recognized their superior properties compared to natural dyes. By the late nineteenth century, azo dyes had begun to dominate the textile industry due to their vibrant colors, improved lightfastness, and cost-effective synthesis methods. The development of direct dyes, exemplified by Congo red discovered in 1884, demonstrated the potential for azo compounds to bond directly with cotton fibers without requiring mordants. This advancement represented a crucial step toward the sophisticated acid dyes like C.I. Acid Black 115, which would later provide enhanced performance characteristics for protein fibers such as wool and silk.
The twentieth century witnessed remarkable expansion in azo dye chemistry, with researchers developing increasingly complex molecular structures to achieve specific color properties and application characteristics. The evolution from simple monoazo compounds to complex metal-containing azo dyes represented a significant technological advancement. Modern azo dye production, including compounds like C.I. Acid Black 115, incorporates sophisticated synthetic methodologies that enable precise control over molecular structure, resulting in dyes with tailored properties for specific industrial applications. Today, azo dyes account for more than sixty percent of total dye production, with approximately seventy percent of all industrial dyes belonging to the azo family.
Classification and Nomenclature of C.I. Acid Black 115
C.I. Acid Black 115 occupies a specific position within the comprehensive classification system established by the Colour Index International, which provides standardized nomenclature for commercial dyes and pigments. The compound is identified by Chemical Abstracts Service number 12238-85-6 and is known by several commercial synonyms, including Lanasyn Grey 2BL and Lanyl Grey 3B. This systematic nomenclature reflects the compound's classification as an acid dye, indicating its primary application for dyeing protein fibers under acidic conditions.
The molecular structure of C.I. Acid Black 115 demonstrates the characteristic features of complex azo dyes, incorporating multiple aromatic rings connected through azo linkages that create the compound's distinctive chromophoric properties. The synthesis of C.I. Acid Black 115 typically involves the sulfonation of 2-naphthol, followed by a series of diazotization and coupling reactions that are fundamental to azo dye chemistry. These synthetic pathways require precise control of reaction conditions, including temperature, pH, and reactant concentrations, to optimize yield and purity of the final product.
The classification of C.I. Acid Black 115 as an acid dye indicates its specific mechanism of interaction with textile fibers, particularly its affinity for protein-based materials such as wool and silk. The compound's molecular structure incorporates sulfonic acid groups that enhance water solubility and facilitate ionic bonding with positively charged sites on protein fibers. This classification system enables textile manufacturers to select appropriate dyes based on fiber type, application method, and desired performance characteristics, making C.I. Acid Black 115 particularly valuable for applications requiring deep black coloration with excellent fastness properties.
| Property | Specification |
|---|---|
| Chemical Abstracts Service Number | 12238-85-6 |
| Colour Index Generic Name | C.I. Acid Black 115 |
| Commercial Synonyms | Lanasyn Grey 2BL, Lanyl Grey 3B |
| Dye Classification | Acid Dye |
| Primary Application | Protein Fiber Dyeing |
| Synthesis Method | Diazotization and Coupling |
Properties
CAS No. |
12238-85-6 |
|---|---|
Molecular Formula |
C2HI |
Synonyms |
C.I.Acid Black 115 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Acid Black 115 belongs to the broader class of acid dyes, which includes compounds like C.I. Acid Black 1 and C.I. Acid Yellow 3. Below is a comparative analysis based on structural, functional, and application-related properties:
Table 1: Comparison of C.I. Acid Black 115 with Similar Acid Dyes
Key Findings:
Structural Similarities :
- Acid Black 115 and Acid Black 1 likely share azo (-N=N-) chromophores, common in acid dyes, which contribute to their vibrant colors and pH-dependent solubility .
- Acid Yellow 3 differs structurally due to its aluminum salt formulation, which improves lightfastness but reduces solubility .
Functional Differences: Adsorption: Acid Black 1 shows strong adsorption on volcanic rock, attributed to surface heterogeneity and electrostatic interactions . While similar behavior is expected for Acid Black 115, direct evidence is absent.
Application-Specific Traits: Acid Black 1 is noted for environmental persistence, with 70% recovery from soil after two weeks , whereas Acid Yellow 3 is prioritized in food-safe applications .
Preparation Methods
Diazotization: Formation of the Diazonium Salt
Diazotization is the initial and most critical step, involving the reaction of 4-aminophenol with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. The process follows these parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition of diazonium salt |
| HCl Concentration | 10–12 M | Ensures acidic medium for nitrous acid formation |
| Reaction Time | 15–20 minutes | Minimizes side reactions |
| Molar Ratio (Amine:NaNO₂) | 1:1.1 | Ensures complete diazotization |
Mechanism :
-
Protonation : 4-Aminophenol reacts with HCl to form a protonated amine.
-
Nitrosation : NaNO₂ reacts with HCl to generate nitrous acid (HNO₂), which nitrosates the amine.
-
Diazonium Formation : The nitroso intermediate loses water to form the diazonium ion .
Challenges :
-
Excessive temperatures (>10°C) cause diazonium salt decomposition into phenolic byproducts .
-
Insufficient HCl leads to incomplete nitrosation and reduced yields .
Coupling Reaction: Azo Linkage Formation
The diazonium salt reacts with naphthalen-2-ol in an alkaline medium to form the azo dye. Key conditions include:
| Parameter | Optimal Range | Role |
|---|---|---|
| pH | 8–10 (maintained with NaOH) | Activates the coupling component |
| Temperature | 0–5°C | Slows competing side reactions |
| Coupling Component Ratio | 1:1 (diazonium:coupler) | Maximizes azo bond formation |
Procedure :
-
The diazonium salt solution is gradually added to an alkaline solution of naphthalen-2-ol.
-
The mixture is stirred vigorously for 30–45 minutes to ensure homogeneous coupling .
Side Reactions :
-
Coupling at Undesired Positions : Occurs if pH exceeds 10, leading to ortho-/para-substitution mixtures .
-
Diazonium Salt Hydrolysis : Forms phenolic compounds if coupling is delayed .
Metallization: Enhancing Dye Stability
C.I. Acid Black 115 is often complexed with chromium(III) ions to improve its affinity for wool and silk. This step involves:
-
Complexation : The azo dye is heated with chromium(III) sulfate at 80–90°C for 2–3 hours.
-
pH Adjustment : Maintained at 5–6 using sodium acetate to prevent chromium hydroxide precipitation .
Impact of Metallization :
-
Color Depth : Chromium coordination shifts the absorption spectrum, intensifying the black hue .
-
Washfastness : Metal-dye complexes exhibit stronger binding to fibrous substrates .
Purification and Quality Control
Post-synthesis purification ensures the removal of unreacted precursors and metallic residues:
-
Filtration : The crude dye is vacuum-filtered and washed with cold water .
-
Recrystallization : Dissolved in hot ethanol and cooled to isolate pure crystals .
Quality Metrics :
Industrial-Scale Adaptations
Large-scale production modifies lab protocols for efficiency:
Q & A
Q. How can researchers accurately identify and characterize C.I. Acid Black 115 in complex mixtures?
Methodological Answer: Use spectroscopic techniques (e.g., UV-Vis, FTIR) to confirm the compound’s structural features, and chromatographic methods (HPLC, LC-MS) to separate and quantify it in mixtures. Cross-validate results with nuclear magnetic resonance (NMR) for functional group analysis. For purity assessment, employ elemental analysis and compare spectral data with reference libraries .
Q. What experimental protocols are recommended for assessing the pH-dependent stability of C.I. Acid Black 115?
Methodological Answer: Design buffer solutions across a pH range (e.g., 2–12) and monitor degradation kinetics via spectrophotometry. Include control experiments to rule out photolytic or thermal degradation. Statistical tools (e.g., ANOVA) should validate reproducibility, and Arrhenius plots can model temperature-dependent stability .
Q. How should researchers address inconsistencies in reported molar extinction coefficients for C.I. Acid Black 115?
Methodological Answer: Replicate measurements under standardized conditions (solvent, temperature, instrumentation). Compare results with peer-reviewed studies, accounting for variables like solvent polarity. Perform error analysis (e.g., standard deviation across triplicates) and report confidence intervals to resolve contradictions .
Advanced Research Questions
Q. What mechanistic approaches are suitable for studying the degradation pathways of C.I. Acid Black 115 under oxidative conditions?
Methodological Answer: Use advanced mass spectrometry (e.g., HRMS/MS) to identify transient intermediates. Pair with density functional theory (DFT) calculations to predict reaction pathways. Validate hypotheses via controlled radical trapping experiments (e.g., using TEMPO) and kinetic isotope effects .
Q. How can researchers optimize the synthesis of C.I. Acid Black 115 to minimize byproducts?
Methodological Answer: Apply Design of Experiments (DoE) to test variables (e.g., reaction time, catalyst loading). Characterize byproducts via GC-MS or MALDI-TOF and correlate with synthetic conditions. Use response surface methodology (RSM) to identify optimal parameters .
Q. What strategies are effective for analyzing the environmental impact of C.I. Acid Black 115 in aquatic systems?
Methodological Answer: Conduct ecotoxicity assays (e.g., Daphnia magna mortality tests) paired with adsorption studies on model sediments (e.g., kaolinite or humic acids). Quantify bioaccumulation potential using octanol-water partition coefficients (log Kow) and model persistence via QSAR tools .
Q. How can computational chemistry resolve discrepancies in the reported electronic properties of C.I. Acid Black 115?
Methodological Answer: Perform comparative DFT studies with varying basis sets (e.g., B3LYP/6-311+G*) to model HOMO-LUMO gaps. Validate against experimental UV-Vis and cyclic voltammetry data. Use molecular dynamics simulations to assess solvent effects on electronic transitions .
Methodological Considerations
Q. What steps ensure reproducibility in studies involving C.I. Acid Black 115?
- Document all experimental parameters (e.g., reagent purity, instrument calibration).
- Share raw data and computational scripts in supplementary materials.
- Adhere to IUPAC guidelines for compound characterization and reporting .
Q. How should researchers navigate literature gaps on C.I. Acid Black 115’s interactions with biomolecules?
- Conduct systematic reviews to identify understudied interactions (e.g., protein binding).
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling.
- Cross-reference findings with structurally analogous dyes (e.g., C.I. Acid Yellow 3) to infer mechanisms .
Data Analysis and Contradictions
Q. What frameworks resolve conflicting data on the photostability of C.I. Acid Black 115?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
